3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
TMB is an aromatic amine that undergoes oxidation by the higher oxidation states of heme peroxidases (compounds I and II) thereby serving as a reducing co-substrate. One electron oxidation of TMB results in a radical cation that forms a charge-transfer complex with the unoxidized compound. This charge transfer complex absorbs at 652 nm (ε = 39,000). The completely oxidized form (diimine) absorbs at 450 nm (ε = 59,000) and is formed by two sequential one-electron oxidations of TMB. Thus the stoichiometry of oxidation is 0.5 mole charge transfer complex (λmax = 652 nm) or 1 mole of diimine (λmax = 450 nm) formed (or TMB oxidized) per mole of hydroperoxide reduced by the peroxidase.
Brand Name:
Vulcanchem
CAS No.:
207738-08-7
VCID:
VC0163737
InChI:
InChI=1S/C16H20N2.2ClH.H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;/h5-8H,17-18H2,1-4H3;2*1H;1H2
SMILES:
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl
Molecular Formula:
C16H20N2 • 2HCl [2H2O]
Molecular Weight:
331.3 g/mol
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
CAS No.: 207738-08-7
Reference Standards
VCID: VC0163737
Molecular Formula: C16H20N2 • 2HCl [2H2O]
Molecular Weight: 331.3 g/mol
CAS No. | 207738-08-7 |
---|---|
Product Name | 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate |
Molecular Formula | C16H20N2 • 2HCl [2H2O] |
Molecular Weight | 331.3 g/mol |
IUPAC Name | 4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrate;dihydrochloride |
Standard InChI | InChI=1S/C16H20N2.2ClH.H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;/h5-8H,17-18H2,1-4H3;2*1H;1H2 |
Standard InChIKey | CJRXJBONCVPXPJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl |
Canonical SMILES | CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl |
Description | TMB is an aromatic amine that undergoes oxidation by the higher oxidation states of heme peroxidases (compounds I and II) thereby serving as a reducing co-substrate. One electron oxidation of TMB results in a radical cation that forms a charge-transfer complex with the unoxidized compound. This charge transfer complex absorbs at 652 nm (ε = 39,000). The completely oxidized form (diimine) absorbs at 450 nm (ε = 59,000) and is formed by two sequential one-electron oxidations of TMB. Thus the stoichiometry of oxidation is 0.5 mole charge transfer complex (λmax = 652 nm) or 1 mole of diimine (λmax = 450 nm) formed (or TMB oxidized) per mole of hydroperoxide reduced by the peroxidase. |
Synonyms | 3,3/',5,5/'-tetramethyl-[1,1/'-biphenyl]-4,4/'-diamine, dihydrochloride, dihydrate |
Reference | 1.Josephy, P.D.,Eling, T., and Mason, R.P. The horseradish peroxidase-catalyzed oxidation of 3,5,3/',5/'-tetramethylbenzidine. Free radical and charge-transfer complex intermediates. The Journal of Biological Chemisty 257, 3669-3675 (1982). |
PubChem Compound | 19083738 |
Last Modified | Nov 11 2021 |
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